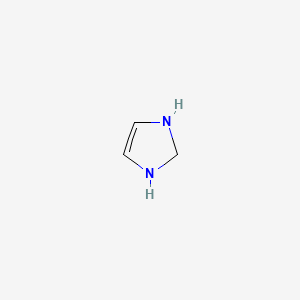

Dihydroimidazole

Description

Structure

3D Structure

Propriétés

Numéro CAS |

6569-26-2 |

|---|---|

Formule moléculaire |

C3H6N2 |

Poids moléculaire |

70.09 g/mol |

Nom IUPAC |

2,3-dihydro-1H-imidazole |

InChI |

InChI=1S/C3H6N2/c1-2-5-3-4-1/h1-2,4-5H,3H2 |

Clé InChI |

LWTIGYSPAXKMDG-UHFFFAOYSA-N |

SMILES canonique |

C1NC=CN1 |

Origine du produit |

United States |

Synthetic Methodologies for Dihydroimidazoles

Classical and Established Synthetic Routes

Traditional methods for synthesizing dihydroimidazoles are characterized by their reliability and are primarily based on cyclization reactions of acyclic precursors or the reduction of the corresponding aromatic imidazole (B134444) scaffold.

The most conventional and widely utilized method for constructing the 2-imidazoline ring involves the condensation of a 1,2-diamine, such as ethylenediamine (B42938), with a suitable one-carbon electrophile. thieme-connect.comorganic-chemistry.org This approach encompasses several variations depending on the nature of the precursor.

Common synthetic routes include:

From Nitriles: The reaction between a 1,2-diamine and a nitrile, known as a cyclic Pinner reaction, is a well-established route. This method typically requires acid catalysis and elevated temperatures and is effective for preparing 2-alkyl- and 2-aryl-substituted imidazolines. thieme-connect.com

From Esters: Condensation with esters provides another reliable pathway to 2-imidazolines. thieme-connect.comresearchgate.net

From Aldehydes: The reaction of aldehydes with ethylenediamine is a frequently employed method. researchgate.net This transformation often requires an oxidizing agent to facilitate the cyclization and final ring structure. A variety of oxidants have been successfully used, including tert-butyl hypochlorite (B82951) and hydrogen peroxide with sodium iodide. google.com

From Formylated Diamines: A specific method involves the cyclocondensation of N-aryl-N'-formylethylenediamines. These precursors can be synthesized by the selective formylation of N-arylethylenediamines. The subsequent cyclization is often carried out using a dehydrating agent like trimethylsilyl (B98337) polyphosphate to yield 1-aryl-1H-4,5-dihydroimidazoles. rsc.orgrsc.org

| Precursor Type | Co-reactant | Key Reagents/Conditions | Reference |

|---|---|---|---|

| Nitrile | 1,2-Diamine (e.g., Ethylenediamine) | Acid catalysis, high temperature | thieme-connect.com |

| Aldehyde | Ethylenediamine | Oxidizing agent (e.g., tert-butyl hypochlorite) | google.com |

| N-aryl-N'-formylethylenediamine | - (Intramolecular) | Dehydrating agent (e.g., Trimethylsilyl polyphosphate) | rsc.orgrsc.org |

| Ester | 1,2-Diamine | Condensation conditions | researchgate.net |

An alternative to building the ring from acyclic precursors is to modify the existing aromatic imidazole ring. Dihydroimidazoles (imidazolines) are the products of the partial hydrogenation of imidazoles. acs.org This reduction can be achieved using hydrogen gas in the presence of a suitable catalyst. acs.org This process must be controlled to avoid complete saturation of the ring, which would result in the formation of imidazolidine. acs.org

Contemporary Advanced Synthetic Strategies

Modern organic synthesis has introduced more sophisticated and efficient methods for constructing heterocyclic rings, with metal-catalyzed reactions being at the forefront. These advanced strategies offer advantages such as milder reaction conditions, higher functional group tolerance, and novel reaction pathways.

The use of transition metals, particularly copper and nickel, has enabled the development of novel annulation and cyclization reactions for synthesizing dihydroimidazoles and related heterocyclic structures.

Copper catalysis has proven effective in constructing the this compound skeleton. One notable example is a three-component reaction involving α,β-unsaturated ketoximes, paraformaldehyde, and amines. nih.gov This method allows for the synthesis of both imidazoles and dihydroimidazoles, with the outcome dependent on the specific reaction conditions, offering a versatile route to these heterocycles with good yields and a broad substrate scope. nih.gov

Another copper-catalyzed approach involves the intramolecular C-H amination of N-alkylamidines. google.com This reaction, which utilizes a copper(II) acetate (B1210297) catalyst in the presence of an oxidant like phenyliodine(II) diacetate, facilitates the formation of the C-N bond necessary to close the ring, yielding this compound derivatives. google.com

| Reaction Type | Reactants | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Three-Component Cascade | α,β-Unsaturated Ketoxime, Paraformaldehyde, Amine | Copper catalyst | Dihydroimidazoles | nih.gov |

| Intramolecular C-H Amination | N-Alkylamidine | Cu(OAc)₂, PhI(OAc)₂, K₃PO₄ | Dihydroimidazoles | google.com |

Nickel, as an earth-abundant and cost-effective metal, has become a valuable catalyst in organic synthesis. mdpi.comorganic-chemistry.org While its application in the direct synthesis of simple dihydroimidazoles is less documented than that of copper, nickel catalysis is prominent in the synthesis of related fused heterocycles and the parent aromatic imidazoles. For instance, nickel catalysts have been successfully employed for the dehydrogenative coupling of alcohols with 1,2-diaminobenzene to form benzimidazoles, which are fused imidazole derivatives. rsc.org Furthermore, nickel-catalyzed oxidative C–H/N–H annulation of imidazole derivatives with alkynes has been developed to construct more complex, polycyclic systems. rsc.org A Schiff's base complex nickel catalyst has also been shown to be highly efficient for the one-pot, microwave-assisted synthesis of 2,4,5-trisubstituted imidazoles from aldehydes, benzil, and ammonium (B1175870) acetate. organic-chemistry.org These examples highlight the power of nickel catalysis in C-N and C-C bond formation for constructing imidazole-containing scaffolds, even if direct routes to simple dihydroimidazoles are not the primary focus of reported methodologies.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of dihydroimidazoles by combining three or more reactants in a single step, leading to complex molecular structures. mdpi.com

A notable MCR approach is the silver- or gold-catalyzed reaction involving isocyanides, aldehydes, and primary amines. beilstein-journals.org This method is an adaptation of the Schöllkopf–Van Leusen synthesis. beilstein-journals.org The reaction proceeds through a Mannich-type addition of a deprotonated isocyanide intermediate to an iminium salt, which is generated in situ. This is followed by an intramolecular cyclization and a proton shift to yield the this compound product. beilstein-journals.org The use of a catalytic amount of a silver salt, such as silver acetate (AgOAc), can enhance the acidity of the α-proton of the isocyanide component. beilstein-journals.org

Another strategy involves a copper-catalyzed three-component cascade annulation of α,β-unsaturated ketoximes, paraformaldehyde, and amines. organic-chemistry.org The reaction conditions can be controlled to selectively produce either imidazoles or dihydroimidazoles. For the synthesis of dihydroimidazoles, copper(I) chloride (CuCl) and 4,4'-di-tert-butyl-2,2'-bipyridine (B1334720) (dtbbpy) in tetrahydrofuran (B95107) (THF) are the favored conditions. organic-chemistry.org The proposed mechanism involves an iminylcopper intermediate, followed by nucleophilic addition and intramolecular cyclization. organic-chemistry.org

The Biginelli reaction, a well-known MCR for the synthesis of dihydropyrimidinones, has also inspired strategies for this compound synthesis. researchgate.net These MCRs are valued for their ability to generate biologically relevant heterocyclic compounds. researchgate.netbeilstein-journals.org

Table 1: Examples of Multicomponent Reaction Strategies for this compound Synthesis

| Catalyst/Reagents | Reactants | Product | Key Features |

| AgOAc (catalytic) | Isocyanides, Aldehydes, Primary Amines | Dihydroimidazoles | Based on Schöllkopf–Van Leusen synthesis; proceeds via a Mannich-type addition and intramolecular cyclization. beilstein-journals.org |

| CuCl, dtbbpy | α,β-unsaturated ketoximes, Paraformaldehyde, Amines | Dihydroimidazoles | Selective formation of dihydroimidazoles is achievable by controlling reaction conditions. organic-chemistry.org |

Solvent-Free and Green Chemistry Syntheses

In line with the principles of green chemistry, solvent-free synthesis methods for dihydroimidazoles have been developed to reduce environmental impact. researchgate.netresearchgate.net These methods often offer advantages such as high yields, simple procedures, and easier product isolation. researchgate.net

One such approach involves the reaction of 2-guanidinobenzoxazole with various halogenated active methylene (B1212753) compounds under solvent-free conditions, resulting in excellent yields of this compound derivatives. omicsonline.orgomicsonline.org Similarly, the reaction of 2-guanidinobenzothiazole with active methylene compounds under solvent-free conditions also produces this compound derivatives in very good yields. sohag-univ.edu.eg These reactions are often carried out by simply heating the mixture of reactants. organic-chemistry.org

The synthesis of 2,3-dihydro-1H-benzo[d]imidazoles has been achieved through the reaction of acyclic ketones and o-phenylenediamines under solvent- and catalyst-free conditions. rsc.org This method's simplicity and avoidance of potentially toxic solvents and catalysts make it an environmentally friendly option. rsc.org The use of microwave irradiation in solvent-free conditions has also been shown to accelerate the synthesis of pyrazolone (B3327878) derivatives, a related heterocyclic structure. ijpsjournal.com

Table 2: Solvent-Free and Green Chemistry Syntheses of Dihydroimidazoles

| Reactants | Conditions | Product Type | Advantages |

| 2-Guanidinobenzoxazole, Halogenated active methylene compounds | Solvent-free | This compound derivatives | Excellent yields, environmentally friendly. omicsonline.orgomicsonline.org |

| 2-Guanidinobenzothiazole, Active methylene compounds | Solvent-free | This compound derivatives | Very good yields, simple procedure. sohag-univ.edu.eg |

| Acyclic ketones, o-Phenylenediamines | Solvent- and catalyst-free | 2,3-Dihydro-1H-benzo[d]imidazoles | Environmentally benign, avoids toxic reagents. rsc.org |

Solid-Phase Organic Synthesis (SPOS) Techniques

Solid-phase organic synthesis (SPOS) provides a powerful platform for the combinatorial synthesis of this compound libraries. In SPOS, molecules are covalently attached to a solid support, allowing for the use of excess reagents to drive reactions to completion and simplifying purification by simple filtration and washing. wikipedia.org

Novel approaches have been developed for the solid-phase synthesis of substituted imidazolines (dihydroimidazoles) and their bis-analogs. acs.orgresearchgate.net One method utilizes the Vilsmeier reagent for the synthesis of 1,5-disubstituted 4,5-dihydro-1H-imidazoles. This technique has also been extended to the synthesis of biheterocyclic this compound analogues. acs.org The solid-phase assembly of related heterocyclic structures, such as 1,5-benzothiazepin-4-ones, has also been demonstrated to be compatible with chemical encoding for the creation of large combinatorial libraries. acs.org

Electrochemical Synthesis Methods

Electrochemical synthesis has emerged as a green and efficient alternative for constructing chemical bonds, as it uses electricity as a traceless reagent, often avoiding the need for chemical oxidants or reductants. acs.orgosi.lv

An electrochemical method for the synthesis of 1,2-disubstituted benzimidazoles has been developed via an oxidative dehydrogenation C–N bond formation. acs.org This strategy operates under mild conditions in an undivided electrolytic cell and tolerates a range of functional groups. acs.org The reaction avoids the use of transition metals and stoichiometric oxidants. acs.org While this specific example leads to benzimidazoles, the underlying principle of electrochemical C-N bond formation is relevant to this compound synthesis. For instance, the electrochemical synthesis of other nitrogen-containing heterocycles, such as nitro-NNO-azoxy compounds from nitrosoarenes, demonstrates the versatility of this approach. researchgate.net The use of redox mediators in indirect electrolysis can offer advantages like lower potentials and reduced side reactions. osi.lv

Table 3: Electrochemical Synthesis of Imidazole-Related Structures

| Product | Method | Key Features |

| 1,2-Disubstituted benzimidazoles | Oxidative dehydrogenation C–N bond formation | Mild conditions, avoids transition metals and stoichiometric oxidants. acs.org |

| Flavanones | Intramolecular oxa-Michael addition | Sacrificial silver electrode. chim.it |

| Exocyclic ketones | Difunctionalization of alkenes | H-type divided cell, carbon felt anode. chim.it |

Catalyst-Free Reactions, e.g., Aza-Diels-Alder Reaction

Catalyst-free reactions represent an ideal in terms of atom economy and green chemistry. The aza-Diels-Alder reaction is a powerful tool for constructing nitrogen-containing six-membered rings and has been applied to the synthesis of fused this compound systems. acs.org

A series of tetrahydroimidazo[1,2-a]pyridine derivatives have been synthesized through a catalyst-free aza-Diels-Alder reaction between 2-vinyl-4,5-dihydroimidazole derivatives and substituted benzylidenemalononitriles. acs.orgnih.gov This reaction proceeds under mild conditions with short reaction times and accommodates a wide range of substrates. acs.org The dienophile's reactivity is influenced by electronic factors, with electron-withdrawing groups shortening reaction times and increasing yields. acs.org This inverse-electron-demand aza-Diels-Alder (IEDDA) reaction provides a straightforward route to polyfunctionalized tetrahydropyridines. rsc.orgrsc.org

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has gained prominence due to its ability to significantly accelerate reaction rates, often leading to higher yields and cleaner reactions compared to conventional heating methods. ijpsjournal.com

This technology has been successfully applied to the synthesis of various heterocyclic compounds, including dihydroimidazoles and their derivatives. medscape.comdntb.gov.ua For example, a microwave-assisted, one-pot cyclocondensation reaction has been used to synthesize 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles in high yields within minutes. ijpsjournal.com Microwave irradiation has also been employed for the amination of chloropurine derivatives in the synthesis of acyclic nucleoside analogues, showcasing its utility in modifying heterocyclic cores. medscape.com The synthesis of 2,3-dihydropyran[2,3-c]pyrazoles via a multi-component microwave-assisted domino reaction highlights the efficiency gains over traditional heating. ijpsjournal.com Furthermore, microwave-assisted SN2-type reactions have been used to prepare pyridinium (B92312) salts of imidazo[1,5-a]pyridine (B1214698) derivatives. mdpi.com

Table 4: Comparison of Microwave-Assisted vs. Conventional Synthesis

| Reaction | Microwave Conditions | Conventional Conditions | Yield (Microwave) | Yield (Conventional) | Reference |

| Synthesis of 5-trifluoromethyl-4,5-dihydro-1H-pyrazoles | 70 °C, 4 min | Longer process | 82-96% | Moderate | ijpsjournal.com |

| Synthesis of 5-aminopyrazolone | 130 °C, 2 min (solvent-free) | 4 hours (thermal heating) | 88% | 80% | ijpsjournal.com |

| Synthesis of 2,3-dihydropyran[2,3-c]pyrazoles | 110 °C, 30 min | 80 °C, 48 hours | 56% | Lower | ijpsjournal.com |

Synthesis of Key this compound Precursors and Versatile Building Blocks

The synthesis of dihydroimidazoles often relies on the availability of key precursors and versatile building blocks. These starting materials can be strategically designed and synthesized to introduce desired functionalities into the final this compound structure.

Hydrazonoyl halides are one such class of useful building blocks for the synthesis of various arylazoheterocycles. researchgate.net They can be prepared from the reaction of N,N'-diacylhydrazine with phosphorus pentachloride (PCl5). researchgate.net These reactive intermediates can then be used to construct heterocyclic rings.

Another important strategy involves the synthesis of functionalized building blocks that can be incorporated into MCRs or other cyclization reactions. For example, diversely protected, unprecedented tetrazole aldehydes have been proposed as building blocks for incorporating the tetrazole group into complex molecules via MCRs. beilstein-journals.org These aldehyde building blocks can be synthesized from their corresponding hydroxymethyl precursors via a Passerini three-component reaction followed by oxidation. beilstein-journals.org

The development of chiral building blocks is crucial for asymmetric synthesis. Chiral, non-racemic α-boryl aldehydes, accessible through the use of a chiral derivative of N-methyliminodiacetic acid (MIDA), are versatile intermediates for the synthesis of various Csp3 boronate building blocks. nih.gov These can then be used in iterative cross-coupling reactions to build complex molecules. nih.gov Modified 2'-deoxyribonucleoside triphosphates (dNTPs) bearing dihydroxyalkynyl or dihydroxyalkyl groups are another example of building blocks designed for specific applications, in this case, for the introduction of diol or aldehyde groups into DNA. researchgate.net

2-Chloro-4,5-dihydroimidazole as a Central Synthetic Intermediate

2-Chloro-4,5-dihydroimidazole serves as a versatile and highly reactive intermediate in the synthesis of a wide array of this compound-containing compounds and fused heterocyclic systems. rsc.orgnih.govnih.gov Its utility stems from the electrophilic nature of the C2 carbon, which readily undergoes substitution reactions with various nucleophiles.

This intermediate is a key precursor for creating novel tricyclic compounds with potential biological activities. For instance, its reaction with 2-aminoacetophenones results in the formation of 5-methylidene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolines. nih.gov Furthermore, it reacts with carbon disulfide to yield 2,3,7,8-tetrahydro-5H-diimidazo[2,1-b:1′,2′-e] Current time information in Bangalore, IN.researchgate.netsohag-univ.edu.egthiadiazine-5-thione, which can be further transformed through acid hydrolysis. rsc.org

The reaction of 2-chloro-4,5-dihydroimidazole is not limited to simple substitutions; it also participates in more complex transformations. When reacted with hydroxylamine-O-sulfonic acid, it forms 2-hydroxylamino-4,5-dihydroimidazolium-O-sulfonate. acs.orgacs.org This product, in its deprotonated state, can then be used to synthesize various fused systems like 6,7-dihydro-5H-imidazo[2,1-c] rsc.orgCurrent time information in Bangalore, IN.omicsonline.orgoxadiazoles through tandem nucleophilic addition-electrophilic amination reactions. acs.orgacs.org Its reactions with o-substituted anilines and azoles, often promoted by carbon disulfide, provide a facile route to compounds such as 2-(4,5-dihydroimidazol-2-yl)-1H-indazoles. nih.govjst.go.jp

Three-component reactions involving 2-chloro-4,5-dihydroimidazole, along with pyridazine (B1198779) or phthalazine, lead to the formation of 1,2-dihydro derivatives. A notable example is the formation of 1,2-dihydro-2-(4,5-dihydroimidazol-2-yl)phthalazin-1-ol, which is an excellent substrate for preparing a series of novel fused heterocyclic systems by reacting with various active methylene compounds. researchgate.net It is also instrumental in the synthesis of 1-(2-pyridyl)-2,3,7,8-tetrahydro-1H-imidazo[2,1-b] Current time information in Bangalore, IN.researchgate.netsohag-univ.edu.egtriazepin-5(6H)-one derivatives through reactions with pyridine (B92270) N-oxides. mdpi.com

| Reactant(s) | Reagent/Conditions | Product(s) | Reference(s) |

| 2-Aminoacetophenones | - | 5-Methylidene-1,2,3,5-tetrahydroimidazo[2,1-b]quinazolines | nih.gov |

| Carbon disulfide | - | 2,3,7,8-Tetrahydro-5H-diimidazo[2,1-b:1′,2′-e] Current time information in Bangalore, IN.researchgate.netsohag-univ.edu.egthiadiazine-5-thione | rsc.org |

| Hydroxylamine-O-sulfonic acid | Aqueous NaOH | 2-Hydroxylamino-4,5-dihydroimidazolium-O-sulfonate | acs.orgacs.org |

| o-Substituted anilines, Azoles | Carbon disulfide | 2-(4,5-Dihydroimidazol-2-yl)-1H-indazoles | nih.govjst.go.jp |

| Phthalazine, Active methylene compounds | Aqueous NaOH | Fused 1,2-dihydrophthalazine (B1244300) derivatives | researchgate.net |

| 2-Aminobenzylamines | - | 2-[(Imidazolidin-2-ylideneamino)methyl]-anilines | researchgate.net |

Derivatives from Guanidines and Active Methylene Compounds

A prominent and efficient method for constructing the this compound ring involves the reaction of guanidine (B92328) derivatives with active methylene compounds. researchgate.netsohag-univ.edu.egomicsonline.org This approach is particularly effective under solvent-free conditions, often yielding products in high purity and excellent yields. sohag-univ.edu.egomicsonline.org

The synthesis typically involves the reaction of a 2-guanidinobenzazole, such as 2-guanidinobenzoxazole or 2-guanidinobenzothiazole, with various halogenated active methylene compounds. researchgate.netsohag-univ.edu.egomicsonline.org These reactions, often catalyzed by a few drops of glacial acetic acid, proceed via the elimination of a hydrogen halide molecule and subsequent cyclization. sohag-univ.edu.eg The nature of the active methylene compound dictates the final substituent on the this compound ring. For example, reacting 2-guanidinobenzothiazole with phenacyl bromide, chloroacetone, or ethyl bromoacetate (B1195939) leads to the formation of the corresponding this compound derivatives through the elimination of water or ethanol. sohag-univ.edu.eg When chloroacetonitrile (B46850) or bromomalononitrile are used, the reaction proceeds through an addition to the cyano group to yield amino-dihydroimidazoles. sohag-univ.edu.eg

This synthetic strategy has been successfully applied to produce a range of C2-amino benzoxazole (B165842) and C2-amino/imino benzothiazole (B30560) substituted dihydroimidazoles. sohag-univ.edu.egomicsonline.org The structures of these newly synthesized compounds are typically confirmed using various spectroscopic techniques, including IR, ¹H-NMR, ¹³C-NMR, and mass spectrometry, as well as X-ray diffraction in some cases. researchgate.netsohag-univ.edu.egomicsonline.org

| Guanidine Derivative | Active Methylene Compound | Catalyst/Conditions | Product Type | Reference(s) |

| 2-Guanidinobenzoxazole | Phenacyl bromide | Glacial acetic acid, solvent-free | C2-amino benzoxazole substituted this compound | omicsonline.org |

| 2-Guanidinobenzoxazole | Chloro acetyl chloride | Glacial acetic acid, solvent-free | C2-amino benzoxazole substituted this compound | omicsonline.org |

| 2-Guanidinobenzoxazole | Chloroacetone | Glacial acetic acid, solvent-free | C2-amino benzoxazole substituted this compound | omicsonline.org |

| 2-Guanidinobenzothiazole | Ethyl bromoacetate | Glacial acetic acid, solvent-free | C2-amino/imino benzothiazole substituted this compound | sohag-univ.edu.eg |

| 2-Guanidinobenzothiazole | Chloroacetonitrile | Glacial acetic acid, solvent-free | C2-amino/imino benzothiazole substituted this compound | sohag-univ.edu.eg |

| 2-Guanidinobenzothiazole | Bromomalononitrile | Glacial acetic acid, solvent-free | C2-amino/imino benzothiazole substituted this compound | sohag-univ.edu.eg |

This compound Ring Formation through Specific Chemical Transformations

The formation of the this compound ring can be achieved through several specific chemical transformations beyond the classical condensation methods. A notable example is the copper-catalyzed three-component cascade annulation. organic-chemistry.org This method allows for the divergent synthesis of both imidazoles and dihydroimidazoles from α,β-unsaturated ketoximes, paraformaldehyde, and amines, with the outcome being controlled by the reaction conditions. organic-chemistry.org For the synthesis of dihydroimidazoles, the optimal conditions typically involve using CuCl as the catalyst in THF. organic-chemistry.org This approach is valued for its broad substrate compatibility and good yields. organic-chemistry.org

Another strategy involves the cyclization of N-(2-bromoethyl)amides. These precursors are first synthesized through the aminolysis of the corresponding amides and are then cyclized using a mild dehydrating agent like trimethylsilyl polyphosphate, often under microwave irradiation, to form 1-aryl-2-alkyl-4,5-dihydro-1H-imidazoles. researchgate.net

Ring-closing metathesis offers another route to the this compound core. For instance, N,N-diallyl-4-chloroaniline can undergo ring-closing metathesis in dichloromethane (B109758) to yield the corresponding this compound derivative in moderate yields, avoiding the need for harsh reagents.

Finally, the cyclodehydration of N-alkyl(aryl)-N-acyl α-amino acids is a well-established method for forming mesoionic 1,3-oxazolium-5-olates (münchnones). clockss.org While these are often used as 1,3-dipoles in cycloaddition reactions, their chemistry can also lead to imidazole derivatives, and by extension, provides pathways toward dihydroimidazoles. clockss.org

| Reaction Type | Starting Materials | Key Reagents/Catalysts | Product Class | Reference(s) |

| Three-Component Cascade Annulation | α,β-Unsaturated ketoximes, Paraformaldehyde, Amines | CuCl, dtbbpy, THF | Dihydroimidazoles | organic-chemistry.org |

| Cyclization of Amide Precursors | N-(2-bromoethyl)amides | Trimethylsilyl polyphosphate, Microwave | 1-Aryl-2-alkyl-4,5-dihydro-1H-imidazoles | researchgate.net |

| Ring-Closing Metathesis | N,N-diallyl-4-chloroaniline | - | This compound derivative | |

| Cyclodehydration | N-Alkyl(aryl)-N-acyl α-amino acids | Acetic anhydride, DCC, or EDC | Mesoionic 1,3-oxazolium-5-olates (precursors) | clockss.org |

Preparation from Acylglycines

Alkylidene-substituted dihydroimidazolones can be synthesized from simple acylglycines. nih.govresearchgate.net This synthetic route often proceeds via an intermediate dihydrooxazolone (azlactone). The general pathway involves the initial formation of an oxazolone (B7731731) from an acylglycine, which then undergoes a ring-opening reaction followed by cyclization to form the target dihydroimidazolone. nih.govresearchgate.net

For example, 2-phenyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one, derived from an acylglycine, reacts with hydrazine (B178648) hydrate (B1144303) to yield N-[3-hydrazinyl-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide. nih.govresearchgate.net This intermediate can then react with an aldehyde, such as thiophene-2-carbaldehyde, to form the corresponding 2-phenyl-5-[(thiophen-2-yl)methylidene]-3-{[(E)-(thiophen-2-yl)methylidene]amino}-3,5-dihydro-4H-imidazol-4-one. nih.govresearchgate.net

The synthesis of these target molecules can be achieved in a multi-step process starting from readily available materials like glycine, an appropriate aldehyde (e.g., thiophene (B33073) aldehyde), and an acyl chloride (e.g., benzoyl chloride). researchgate.net The key steps are the formation of the oxazolone intermediate, its subsequent ring-opening with hydrazine hydrate, and the final acid-catalyzed cyclization with an aldehyde to furnish the imidazolone (B8795221) derivatives. researchgate.net The molecular structures of these compounds are often characterized by hydrogen bonding, which can lead to the formation of supramolecular assemblies like centrosymmetric dimers. nih.gov

| Acylglycine Derivative/Precursor | Key Reaction Steps | Intermediate(s) | Final Product | Reference(s) |

| 2-Phenyl-4-[(thiophen-2-yl)methylidene]-1,3-oxazol-5(4H)-one | 1. Reaction with hydrazine hydrate2. Reaction with thiophene-2-carbaldehyde | N-[3-hydrazinyl-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide | 2-Phenyl-5-[(thiophen-2-yl)methylidene]-3-{[(E)-(thiophen-2-yl)methylidene]amino}-3,5-dihydro-4H-imidazol-4-one | nih.govresearchgate.net |

| Glycine, Thiophene aldehyde, Benzoyl chloride | 1. Formation of oxazolone2. Ring opening with hydrazine hydrate3. Acid-catalyzed cyclization with aldehyde | Oxazolone | Imidazolone derivatives | researchgate.net |

Chemical Reactivity and Transformation Mechanisms of Dihydroimidazoles

Nucleophilic Substitution Reactions at the Dihydroimidazole Core

The this compound core, especially when substituted with leaving groups, is highly susceptible to nucleophilic attack. A key example is 2-chloro-4,5-dihydroimidazole, which features an electrophilic center at its C-2 carbon atom, making it an excellent substrate for various substitution reactions. researchtrends.net

One of the most significant reactions involving 2-chloro-4,5-dihydroimidazole (often referred to as compound 1a in literature) is the displacement of its chlorine atom by various nucleophilic reagents. This process typically leads to the formation of 2-substituted imidazolines. researchtrends.net

N-Nucleophiles: Aromatic amines react with 2-chloro-4,5-dihydroimidazole to yield 2-aryliminoimidazolidines. researchtrends.net Furthermore, Lewis acid-promoted reactions with azoles result in the formation of N-(imidazolin-2-yl)-azoles. researchtrends.net N-arylhydroxylamines can also serve as nucleophiles, producing N-aryl-N-(imidazolin-2-yl)-hydroxyl-amines. researchtrends.net These products can then act as versatile substrates for further synthetic elaborations, such as the construction of polyhetero-Cope systems. researchtrends.net

O- and S-Nucleophiles: While specific detailed examples for O- and S-nucleophiles in the context of 2-chloro-4,5-dihydroimidazole are less elaborated in the provided snippets, the general capacity for displacement of the chlorine atom by these nucleophiles is affirmed. researchtrends.net The presence of a thiol group on this compound derivatives, such as 5,5-dimethyl-1,4-dihydroimidazole-2-thiol, enhances its potential for nucleophilic reactions, underscoring the reactivity of sulfur-containing nucleophiles in this scaffold. solubilityofthings.com

The following table summarizes representative nucleophilic substitution reactions:

Table 1: Representative Nucleophilic Substitution Reactions of 2-Chloro-4,5-dihydroimidazole

| Nucleophile Type | Example Nucleophile | Product Class | Citation |

| N-Nucleophile | Aromatic Amines | 2-Aryliminoimidazolidines | researchtrends.net |

| N-Nucleophile | Azoles (Lewis acid-promoted) | N-(Imidazolin-2-yl)-azoles | researchtrends.net |

| N-Nucleophile | N-Arylhydroxylamines | N-Aryl-N-(imidazolin-2-yl)-hydroxyl-amines | researchtrends.net |

| O-Nucleophile | (General) | 2-Substituted Imidazolines | researchtrends.net |

| S-Nucleophile | (General) | 2-Substituted Imidazolines | researchtrends.net |

Multicomponent Cyclocondensation Reactions Involving Dihydroimidazoles

This compound compounds are highly capable of participating in various multicomponent cyclocondensation reactions. This is attributed to their unique chemical structure, which incorporates both an electrophilic center at the C-2 carbon atom and a nucleophilic center at the N-3 nitrogen atom. researchtrends.net These reactions are crucial for the efficient synthesis of complex fused heterocyclic systems.

Dihydroimidazoles readily engage in multicomponent cyclocondensation reactions with various azines, including pyridine (B92270), isoquinoline (B145761), and phthalazine. These reactions typically lead to the formation of novel fused heterocyclic systems. researchtrends.net For instance, the reaction of this compound with isoquinoline can result in isoquinoline-fused dihydroimidazoles. rsc.orgscribd.com Pyridine and isoquinoline have also been noted as nucleophiles in multicomponent coupling processes. nih.gov

Table 2: Multicomponent Cyclocondensation Reactions with Azines

| Azine Reactant | Product Type | Citation |

| Pyridine | Fused Heterocyclic Systems | researchtrends.net |

| Isoquinoline | Fused Heterocyclic Systems, Isoquinoline-fused dihydroimidazoles | researchtrends.netrsc.orgscribd.com |

| Phthalazine | Fused Heterocyclic Systems | researchtrends.net |

The reactivity of dihydroimidazoles extends to heterocumulenes, such as carbon disulfide, isocyanates, and isothiocyanates, enabling the synthesis of diverse heterocyclic structures. researchtrends.net

Reactions with carbon disulfide (CS₂) are particularly notable. For example, boiling a dihydroimidazoline derivative with carbon disulfide in aqueous potassium hydroxide (B78521) can yield thione derivatives, such as 7-aryl-5H-6,7-dihydroimidazo[2,1-c] researchtrends.netnih.govwikipedia.orgtriazol-3-thiol. conicet.gov.ar

Isocyanates and isothiocyanates also serve as important reaction partners in multicomponent cyclocondensation reactions involving dihydroimidazoles, contributing to the formation of intricate heterocyclic scaffolds. researchtrends.net

Table 3: Multicomponent Cyclocondensation Reactions with Heterocumulenes

| Heterocumulene Reactant | Product Type | Citation |

| Carbon Disulfide | Thione Derivatives (e.g., 7-aryl-5H-6,7-dihydroimidazo[2,1-c] researchtrends.netnih.govwikipedia.orgtriazol-3-thiol) | researchtrends.netconicet.gov.ar |

| Isocyanates | Complex Heterocyclic Structures | researchtrends.net |

| Isothiocyanates | Complex Heterocyclic Structures | researchtrends.net |

Ring Transformation Reactions of this compound Derivatives

This compound derivatives are known to undergo ring transformation reactions, leading to the formation of novel imidazoline-containing derivatives and other heterocyclic systems that may be challenging to synthesize through alternative routes. researchtrends.net Research into coenzyme-inspired chemistry has highlighted the reactivity of 4,5-dihydroimidazolium ylides (N-heterocyclic carbenes, NHCs) and the reactions of 2-(1-hydroxyalkyl)-4,5-dihydroimidazoles. rsc.org These processes can involve C-C bond cleavage, which is a fundamental step in certain ring transformations or rearrangements of the this compound scaffold, mimicking thiamine-mediated processes. rsc.org

Functional Group Interconversions on the this compound Scaffold

The this compound scaffold provides a versatile platform for various functional group interconversions, allowing for the modification and diversification of its chemical properties. For instance, 2-(1-oxoalkyl)-4,5-dihydroimidazoles have been demonstrated to act as acyl transfer reagents through C-C bond cleavage, illustrating a significant functional group transformation. rsc.org The presence of a thiol group, as seen in compounds like 5,5-dimethyl-1,4-dihydroimidazole-2-thiol, significantly enhances the potential for nucleophilic reactions and subsequent functional group modifications. solubilityofthings.com An example of such interconversion is the reaction of N-aryl-N-(imidazolin-2-yl)-hydroxyl-amines with cyanogen (B1215507) bromide, which leads to the formation of 3-(4,5-dihydroimidazol-2-yl)-2-oxo-2,3-dihydrobenzimidazole-1-carbonitriles, showcasing the ability to introduce new functionalities and alter the existing ones on the this compound framework. researchtrends.net

Structural Characterization and Advanced Spectroscopic Analysis in Dihydroimidazole Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of dihydroimidazole derivatives, offering detailed information about the connectivity and environment of atoms within the molecule.

¹H and ¹³C NMR Chemical Shift Analysis

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for identifying and characterizing the this compound ring system and its substituents. In ¹H NMR spectra, the protons of the ethylenediamine (B42938) moiety within the heterocyclic ring often exhibit chemical shifts in the region of 3.98-4.20 ppm, sometimes appearing as a sharp singlet due to accidental coincidence in certain derivatives, or as a centrosymmetric signal or two triplets depending on the substitution pattern mdpi.com. Specifically, N-H groups in the this compound ring can appear as singlet peaks between 9.23-10.10 ppm, while C-H protons of the ring are typically observed between 5.65-6.66 ppm omicsonline.org.

For ¹³C NMR, the heterocyclic ring carbon at position C2 (the imine carbon, C=N) typically resonates at 160-163 ppm mdpi.comresearchgate.net. The chemical shifts of other ring carbons and carbons of attached aryl groups are influenced by the electronic nature of substituents. For instance, electron-donating groups on the 1-aryl or 2-aryl groups can induce shifts to lower fields, whereas electron-accepting groups may cause shielding mdpi.comresearchgate.net. Unequivocal assignments of proton and carbon signals in this compound derivatives are often confirmed by two-dimensional heteronuclear correlation spectra, such as Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) mdpi.com.

Table 1: Typical ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives (Note: In a truly interactive environment, this table would allow for filtering, sorting, and comparison of data points.)

| Atom Type | Chemical Shift Range (δ, ppm) | Description | Reference Solvent (Example) |

| N-H (ring) | 9.23 - 10.10 | Singlet peak | DMSO-d6 omicsonline.org |

| C-H (this compound ring) | 5.65 - 6.66 | Singlet peak | DMSO-d6 omicsonline.org |

| Protons in ethylenediamine moiety | 3.98 - 4.20 | Can be singlet, centrosymmetric multiplet, or two triplets | CDCl₃ mdpi.com |

| C2 (heterocyclic ring, C=N) | 160 - 163 | Typical signal for the imine carbon | CDCl₃ mdpi.comresearchgate.net |

Two-Dimensional NMR Techniques (e.g., NOESY, ROESY) for Stereochemical Assignment

Two-dimensional (2D) NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are crucial for determining the relative stereochemistry and three-dimensional structure of complex this compound derivatives arkat-usa.orglibretexts.orgwordpress.comlongdom.orgslideshare.net. These experiments detect through-space correlations between nuclei that are in close spatial proximity, regardless of whether they are directly bonded libretexts.orgwordpress.comcolumbia.edu.

For this compound compounds, NOESY and ROESY spectra provide valuable information for stereochemical assignments. For instance, in spirocyclic 2,5-dihydroimidazole derivatives, NOESY and ROESY spectral information, often combined with quantum chemical conformational analyses, has been utilized to determine the configuration of spirofused imidazoline (B1206853) cycles to other rings, such as a cyclohexane (B81311) ring arkat-usa.org. This allows for the identification of specific isomers, such as trans-ee-isomers, by comparing spatial structures of low-energy conformers with ROESY data arkat-usa.org. These techniques are particularly effective for distinguishing between equilibrating diastereomers, even when one isomer is present in low quantities acs.org. The phase behavior of cross-peaks in NOESY and ROESY spectra can also provide insights, with NOE cross-peaks having opposite phases to diagonal peaks for small molecules and the same phase for large molecules in NOESY, while ROE cross-peaks always have opposite phases to diagonal peaks in ROESY columbia.edu.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the presence of specific functional groups within this compound structures by detecting characteristic vibrational modes of chemical bonds maricopa.eduvscht.cz. The absorption of infrared radiation by molecular bonds causes them to vibrate (stretch or bend) at specific frequencies, which are unique to different functional groups maricopa.edu.

For this compound derivatives, key absorption peaks observed in IR spectra include those corresponding to N-H stretching vibrations, typically found in the range of 3287 to 3178 cm⁻¹ omicsonline.org. The presence of a C=N (imine) bond within the this compound ring would also exhibit characteristic absorption, generally in the 1690-1640 cm⁻¹ range, although its intensity can vary uc.edu. C-H stretching vibrations from the aliphatic and aromatic regions would also be observed youtube.comcore.ac.uk. IR spectroscopy has been routinely used to characterize newly synthesized this compound compounds, confirming the formation of the expected ring system and the presence of various substituents omicsonline.orgnih.govnih.govinnovareacademics.in.

Table 2: Characteristic IR Absorption Frequencies for this compound Functional Groups (Note: In a truly interactive environment, this table would allow for filtering, sorting, and comparison of data points.)

| Functional Group | Wavenumber Range (cm⁻¹) | Intensity | Description |

| N-H (ring) | 3178 - 3287 | Medium-Strong | N-H stretching vibration |

| C=N (imine) | 1640 - 1690 | Weak-Strong | C=N stretching vibration in the ring |

| C-H (alkane) | 2850 - 3000 | Strong | C-H stretching vibration (aliphatic) |

| C-H (alkene/aromatic) | 3000 - 3100 | Medium-Strong | C-H stretching vibration (unsaturated/aromatic) |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a vital analytical technique for determining the molecular weight of this compound compounds and gaining insights into their structural features through the analysis of their fragmentation patterns omicsonline.orgnih.govnih.govchemguide.co.uk. In MS, a sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z) chemguide.co.uk.

For this compound derivatives, the molecular ion peak, often observed as [M+H]⁺ in techniques like Electrospray Ionization Mass Spectrometry (ESI-MS), provides the accurate molecular weight of the compound vulcanchem.comvulcanchem.com. The subsequent fragmentation of the molecular ion yields a unique pattern of smaller ions, which can be used to deduce the connectivity of atoms and the presence of specific substructures within the this compound framework chemguide.co.ukvulcanchem.comvulcanchem.comupenn.eduresearchgate.net. Analyzing these fragmentation pathways helps confirm the proposed structure and identify the positions of substituents. For example, specific losses of characteristic groups (e.g., methoxy (B1213986) groups) can be observed in the fragmentation patterns of certain this compound derivatives vulcanchem.com.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within this compound molecules, particularly those involving conjugated systems or chromophores researchgate.netmsu.edusci-hub.se. This technique measures the absorbance or transmittance of light as a function of wavelength, typically in the 200-800 nm range msu.edusci-hub.se.

While the this compound ring itself might not possess strong chromophores in all its forms, derivatives with conjugated substituents (e.g., aryl groups attached to the ring) will exhibit characteristic absorption bands in the UV-Vis spectrum mdpi.commsu.edu. The presence of such conjugated systems leads to electronic transitions that absorb light at specific wavelengths, providing information about the extent of conjugation and the electronic environment within the molecule msu.edu. UV-Vis spectroscopy has also been utilized in electrochemical investigations of this compound compounds, suggesting its role in monitoring changes in electronic structure during redox processes researchgate.netsemanticscholar.org.

X-ray Diffraction Analysis for Solid-State Molecular and Crystal Structures

X-ray diffraction (XRD) analysis is the most definitive method for determining the precise three-dimensional molecular and crystal structures of this compound compounds in the solid state omicsonline.orgnih.govnih.govmdpi.comresearchgate.netscilit.comdntb.gov.ua. This technique provides accurate bond lengths, bond angles, and torsion angles, as well as information about intermolecular interactions and crystal packing mdpi.comresearchgate.net.

Single-crystal X-ray diffraction is often used to unequivocally confirm structures that have been initially elucidated by other spectroscopic methods like NMR and IR omicsonline.orgnih.govnih.govmdpi.com. For instance, the structure of novel N-(4,5-dihydro-1H-imidazol-2-yl)-1,3-dihydrobenzimidazole derivatives has been determined by X-ray analysis nih.gov. Similarly, the crystalline structures of spirocyclic 2,5-dihydro-1H-imidazole 1-oxyl radicals have been confirmed using X-ray analysis, providing crucial insights into their molecular geometry and conformation researchgate.net. The ability of X-ray diffraction to reveal the solid-state arrangement of atoms makes it an invaluable tool for understanding the fundamental structural properties of this compound compounds and their derivatives.

Elemental Analysis and Chromatographic Purity Assessment (e.g., TLC, LC-MS)

The rigorous characterization of this compound and its derivatives employs a suite of analytical methods, including elemental analysis and various chromatographic techniques, to ascertain their composition and purity.

Chromatographic Purity Assessment Chromatographic methods are indispensable for assessing the purity of this compound compounds and for monitoring reaction progress during their synthesis.

Thin-Layer Chromatography (TLC): TLC is a rapid, cost-effective, and sensitive technique widely employed for qualitative purity assessment and reaction monitoring uvic.cadu.ac.inbutterworth-labs.co.uk. It operates on the principle of differential adsorption, where components of a mixture separate as they move up a stationary phase (e.g., silica (B1680970) gel) by a mobile phase (solvent system) uvic.cadu.ac.in. The purity of a this compound sample can be visually assessed by the presence of a single, well-defined spot after visualization, while multiple spots indicate impurities du.ac.inbutterworth-labs.co.uk. TLC is also valuable for determining suitable solvent systems for larger-scale purification methods like column chromatography uvic.ca.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the qualitative and quantitative analysis capabilities of mass spectrometry researchgate.netamericanpharmaceuticalreview.com. For this compound research, LC-MS provides critical information regarding compound purity, molecular weight, and structural identity researchgate.netresearchgate.netmdpi.com.

Purity Assessment: LC-MS enables the detection and quantification of impurities, even at trace levels, by separating individual components and then analyzing their mass-to-charge ratios (m/z) americanpharmaceuticalreview.com. This provides a comprehensive purity profile of the this compound sample.

Structural Characterization: The mass spectrometry component of LC-MS provides precise molecular weight information and fragmentation patterns, which are crucial for confirming the molecular formula and elucidating the structure of this compound and its derivatives researchgate.netamericanpharmaceuticalreview.com. Techniques such as LC-ESI-MS (electrospray ionization mass spectrometry) and LC-ESI-MS/MS (tandem mass spectrometry) offer detailed insights into the compound's structure by analyzing the fragmentation of precursor ions researchgate.net. For example, LC-MS has been used to characterize reaction products, providing essential data for structural confirmation researchgate.netmdpi.com.

Thermogravimetric Analysis (TGA) for Thermal Behavior

Thermogravimetric Analysis (TGA) is a crucial technique for investigating the thermal stability and decomposition characteristics of chemical compounds, including this compound and its derivatives tainstruments.comopenaccessjournals.comscielo.br. TGA measures the change in mass of a sample as a function of temperature or time under a controlled atmosphere openaccessjournals.comwku.edu.

The resulting data, typically presented as a thermogram (mass loss vs. temperature), provides insights into various thermal events such as dehydration, solvent loss, and thermal decomposition openaccessjournals.com. For this compound compounds, TGA can reveal the temperature ranges at which the material undergoes degradation, the number of decomposition steps, and the percentage of mass lost at each stage scielo.br. This information is vital for determining the compound's stability under different thermal conditions and for understanding its behavior during processing or storage.

While specific thermograms for the simplest this compound are not widely detailed in general literature, TGA has been applied to study the thermal behavior of related imidazolium (B1220033) ionic liquids and other this compound derivatives researchgate.netcaymanchem.comvulcanchem.comresearchgate.netijpsnonline.comgoogle.com. These studies have shown that the thermal decomposition pathways can be complex, involving various mechanisms such as nucleophilic substitution reactions leading to the formation of intermediates like 2-methylene-2,3-dihydroimidazole researchgate.net. The onset temperature of decomposition and the complete degradation temperature are key parameters obtained from TGA, indicating the thermal robustness of the compound scielo.br.

Theoretical and Computational Chemistry Studies of Dihydroimidazoles

Quantum Chemical Calculations (QCC)

Quantum Chemical Calculations (QCC) are employed to predict molecular characteristics such as energy, geometry, and vibrational frequencies. researchgate.net These calculations have been instrumental in analyzing reaction mechanisms and predicting chemical pathways for various compounds. rsc.org For dihydroimidazole derivatives, QCC provides insights into their electronic structure and stability.

Ab initio molecular orbital methods are quantum chemistry methods based on first principles, without the inclusion of experimental data. The Hartree-Fock (HF) method is a foundational ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While computationally demanding for larger systems, ab initio calculations provide a fundamental understanding of molecular orbitals and electronic properties. For derivatives like 2,3-diphenyl-tetrazole-5-thione, molecular structure calculations have been performed at the Hartree-Fock (HF) level, alongside other methods, to investigate optimized geometry and atomic charge distributions.

Density Functional Theory (DFT) has become one of the most prominent and widely used methods in computational chemistry for studying the electronic structure of molecules. cuny.edunih.gov Unlike wave function-based methods, DFT calculates the total energy of a system based on its electron density. cuny.edu This approach offers a favorable balance between accuracy and computational cost, making it suitable for a wide range of chemical systems, including this compound derivatives. nih.gov

DFT studies on related benzimidazole structures have been used to optimize ground-state geometries, determine vibrational frequencies, and calculate various electronic properties. nih.govnih.govresearchgate.net These calculations are crucial for understanding the structural properties and reactivity of these molecules. nih.gov For instance, DFT has been employed to confirm the geometries of oxidovanadium(IV)-based imidazole (B134444) drug complexes, revealing insights into their potential bioactivity. mdpi.com

The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. A popular combination for organic molecules like dihydroimidazoles is the B3LYP hybrid functional with Pople-style basis sets such as 6-31G**. nih.govreddit.com

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange, which improves the accuracy for many molecular properties, particularly for organic compounds. reddit.comresearchgate.net It is widely used for calculating molecular geometries, energies, and vibrational spectra. nih.govrsc.org

6-31G : This is a split-valence basis set that describes each valence electron with two basis functions (an inner, more contracted one and an outer, more diffuse one), while core electrons are described by a single function.

Polarization and Diffuse Functions: The asterisks () in 6-31G denote the addition of polarization functions (d-functions on heavy atoms and p-functions on hydrogen atoms). uni-rostock.degaussian.com These functions allow for more flexibility in describing the shape of molecular orbitals, which is crucial for accurately modeling chemical bonds and non-covalent interactions. Diffuse functions (+) can also be added to better describe anions or systems with significant electron density far from the nuclei. gaussian.com

This level of theory, B3LYP/6-31G(d,p), has been successfully utilized to investigate the structural and electronic properties of various benzimidazole derivatives. nih.govmdpi.com

| Method/Functional | Basis Set | Common Applications for this compound Derivatives |

| Hartree-Fock (HF) | 6-31G(d) | Initial geometry optimization, basic electronic structure analysis. |

| B3LYP | 6-31G(d,p) or 6-31G** | Geometry optimization, vibrational frequency calculation, HOMO-LUMO analysis, reaction mechanism studies. nih.govresearchgate.net |

| M06-2X | 6-311++G(d,p) | Thermodynamic calculations, studies involving non-covalent interactions. rsc.org |

| CAM-B3LYP | 6-31G(d,p) | Calculation of electronic absorption spectra (UV-Vis). nih.gov |

Molecular Dynamics (MD) Simulations for Dynamic Behavior Analysis

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. frontiersin.orgyoutube.com By solving Newton's equations of motion, MD simulations provide detailed information about the conformational changes, interactions, and dynamic behavior of molecules in various environments, such as in solution or interacting with biological macromolecules. nih.govmdpi.commdpi.com

For this compound derivatives, particularly those with pharmaceutical applications, MD simulations are used to:

Analyze Binding Stability: To investigate the stability of a ligand-protein complex, MD simulations can track the interactions and conformational changes over the simulation period. This has been applied to study benzimidazole derivatives binding to various biological targets. nih.gov

Study Permeability: Atomistic MD simulations can model the interaction of a compound with a cell membrane mimic, such as a phospholipid bilayer, to assess its permeability and understand the mechanism of transport. mdpi.com

Investigate Conformational Sampling: MD can be used to explore the different conformations a molecule can adopt, which is crucial for understanding its interaction with receptors. youtube.com

Investigation of Electronic Structure and Reactivity Descriptors

Computational methods are used to calculate a variety of electronic properties and reactivity descriptors that help predict the chemical behavior of molecules. mdpi.com These descriptors are derived from the electronic structure and provide a quantitative measure of reactivity. mdpi.com

For this compound derivatives, a study determined several key descriptors from the data of heat of formation using the semiempirical molecular-orbital method (PM5). iiarjournals.org These include:

Hydrophobicity (log P): Indicates the molecule's affinity for nonpolar environments.

Absolute Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. iiarjournals.org

Absolute Electronegativity (χ): Represents the molecule's ability to attract electrons. It is calculated as χ = -(E_LUMO + E_HOMO) / 2. iiarjournals.org

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.orgsapub.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com

HOMO: The outermost orbital containing electrons, which acts as an electron donor. malayajournal.org

LUMO: The innermost orbital lacking electrons, which acts as an electron acceptor. malayajournal.org

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical descriptor. malayajournal.org A smaller energy gap suggests that the molecule is more easily excitable, more polarizable, and generally more reactive. nih.govmalayajournal.org Conversely, a large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity. nih.gov FMO analysis has been widely applied to benzimidazole derivatives to understand their stability and reactivity. nih.gov For example, in one study of an imidazole derivative, the HOMO-LUMO energy gap was calculated to be 4.0106 eV, indicating good chemical stability. malayajournal.org

| Descriptor | Definition | Significance for Reactivity |

| E_HOMO | Energy of the Highest Occupied Molecular Orbital | Higher energy indicates a better electron donor. nih.gov |

| E_LUMO | Energy of the Lowest Unoccupied Molecular Orbital | Lower energy indicates a better electron acceptor. nih.gov |

| ΔE (E_LUMO - E_HOMO) | HOMO-LUMO Energy Gap | A smaller gap indicates higher reactivity and lower kinetic stability. nih.govmalayajournal.org |

Ionization Potential, Electron Affinity, and Electronegativity

Global reactivity descriptors are fundamental in understanding the chemical behavior of a molecule. These descriptors, including ionization potential, electron affinity, and electronegativity, can be derived from the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Ionization Potential (IP): The ionization potential is the minimum energy required to remove an electron from a molecule. A lower ionization potential suggests that the molecule can easily donate an electron, indicating it can act as a good electron donor. ijarset.com Within the framework of Koopman's theorem, the IP can be approximated as the negative of the HOMO energy (IP ≈ -EHOMO). ijarset.comugm.ac.id

Electron Affinity (EA): Electron affinity is the energy released when an electron is added to a molecule. A higher electron affinity indicates a greater propensity for the molecule to accept an electron. ugm.ac.id It can be approximated as the negative of the LUMO energy (EA ≈ -ELUMO). ugm.ac.idmdpi.com

Electronegativity (χ): Electronegativity is a measure of an atom's or molecule's ability to attract electrons towards itself. In computational studies, it is often calculated as the average of the ionization potential and electron affinity (χ = (IP + EA) / 2). ugm.ac.idsciensage.info Molecules with lower electronegativity are more inclined to donate electrons.

Global Hardness and Softness Indices

Global hardness and softness are concepts that help to characterize the stability and reactivity of a molecule.

Global Hardness (η): Chemical hardness measures the resistance of a molecule to a change in its electron distribution or charge transfer. sciensage.info It is calculated from the ionization potential and electron affinity (η = (IP - EA) / 2). ugm.ac.id A molecule with a large HOMO-LUMO energy gap is considered "hard," implying high stability and low reactivity. sciensage.info Conversely, a "soft" molecule has a small energy gap. sciensage.info

Global Softness (S): Global softness is the reciprocal of global hardness (S = 1 / 2η). ugm.ac.id Molecules with a higher value of global softness are expected to be more reactive. sciensage.info

These indices are valuable for predicting the behavior of chemical systems. For instance, in reactions between two molecules, electrons tend to flow from the molecule with lower electronegativity (the softer one) to the one with higher electronegativity (the harder one). sciensage.info

Table 1: Global Reactivity Descriptors and Their Calculation

| Descriptor | Formula | Significance |

|---|---|---|

| Ionization Potential (IP) | IP ≈ -EHOMO | Energy needed to remove an electron. |

| Electron Affinity (EA) | EA ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity (χ) | χ = (IP + EA) / 2 | Ability to attract electrons. |

| Global Hardness (η) | η = (IP - EA) / 2 | Resistance to charge transfer. |

| Global Softness (S) | S = 1 / 2η | Reciprocal of hardness, indicates reactivity. |

| Electrophilicity Index (ω) | ω = μ² / 2η | Propensity to accept electrons. |

(Note: μ represents the chemical potential, where μ = -χ)

Electrophilicity Index

The electrophilicity index (ω) is a measure of a chemical species' propensity to act as an electrophile. sciensage.info It quantifies the stabilization in energy when a system acquires additional electronic charge from its environment. sciensage.infonanobioletters.com The index is calculated using the chemical potential (μ), which is the negative of electronegativity (μ = -χ), and the chemical hardness (η), according to the formula ω = μ² / 2η. ugm.ac.idsciensage.info

A higher electrophilicity index indicates a greater capacity to accept electrons, characterizing a good electrophile. sciensage.info Conversely, a good nucleophile is characterized by a lower value of the electrophilicity index. sciensage.info This descriptor is widely used to rationalize reactivity and selectivity in various chemical reactions. nanobioletters.com

Dipole Moment and Molecular Energy Calculations

Computational methods are essential for determining the total energy and dipole moment of a molecule, which are fundamental to understanding its structure and intermolecular interactions.

Molecular Energy Calculations: DFT and other quantum chemical methods are used to calculate the total electronic energy of a molecule. researchgate.net By optimizing the molecular geometry, these calculations find the lowest energy conformation, which corresponds to the most stable structure of the molecule. researchgate.net The total energy itself is a key parameter in determining the thermodynamic stability of different isomers or reaction intermediates. ekb.eg

Reaction Mechanism Elucidation via Computational Methods

Computational chemistry has become an indispensable tool for elucidating the detailed mechanisms of chemical reactions. researchgate.net By modeling the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and the transition states that connect them. This allows for a comprehensive understanding of how a reaction proceeds, which is often difficult to determine through experimental means alone. researchgate.net

Transition State Analysis and Energy Barrier Determination

The elucidation of a reaction mechanism involves the characterization of stationary points on the potential energy surface, most notably the transition states.

Transition State Analysis: A transition state (TS) represents the highest energy point along a reaction coordinate, corresponding to a specific arrangement of atoms that is intermediate between reactants and products. researchgate.net Computationally, a transition state is located as a first-order saddle point on the potential energy surface. Identifying the structure of the transition state is crucial for understanding the steric and electronic factors that govern the reaction. researchgate.netrsc.org

Energy Barrier Determination: The energy barrier, or activation energy, is the energy difference between the reactants and the transition state. rsc.org This value is a critical determinant of the reaction rate; a higher energy barrier corresponds to a slower reaction. Computational methods can calculate these barriers with considerable accuracy, providing quantitative insights into reaction kinetics. rsc.org For example, a computational study on dihydropyrimidinase confirmed the role of a specific amino acid residue in stabilizing the transition state by showing that its mutation increased the activation barrier. rsc.org

Kinetic and Thermodynamic Studies of Reaction Pathways

When a reaction can proceed through multiple pathways to yield different products, computational studies can determine which product is favored under different conditions. nih.gov

Kinetic Product: The kinetic product is the one that is formed the fastest. Its formation proceeds via the reaction pathway with the lowest energy barrier (lowest transition state energy). nih.gov Reactions under kinetic control are typically run at lower temperatures and are irreversible.

Thermodynamic Product: The thermodynamic product is the most stable product (lowest in energy). nih.gov Its formation is favored when the reaction is reversible, allowing equilibrium to be established. Reactions under thermodynamic control are typically run at higher temperatures, providing enough energy to overcome the activation barriers of both forward and reverse reactions. nih.gov

By calculating the energies of all intermediates, transition states, and products, computational chemistry can create a detailed energy profile for each possible reaction pathway. This allows for the prediction of whether a reaction is under kinetic or thermodynamic control and which product will be major under specific experimental conditions. researchgate.net

Conformational Analysis and Stereochemistry Prediction

The three-dimensional structure of dihydroimidazoles is crucial to their function and reactivity. Computational chemistry offers robust methods for analyzing their possible conformations and predicting stereochemical outcomes of reactions.

Conformational Analysis is primarily concerned with identifying the stable arrangements of atoms in a molecule (conformers) and determining their relative energies. A key technique for this is the Potential Energy Surface (PES) scan. By systematically rotating specific dihedral angles within the this compound molecule and calculating the potential energy at each step, a map of the energy landscape is generated. This allows for the identification of energy minima, which correspond to stable conformers, and the energy barriers that separate them.

Density Functional Theory (DFT) is a widely used quantum mechanical method for these calculations, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p) to achieve a balance between accuracy and computational cost. nih.gov The conformer with the lowest energy, identified through PES scans and subsequent geometry optimization, represents the most stable structure. nih.govresearchgate.net For molecules with multiple low-energy conformers, their relative populations at a given temperature can be estimated using Boltzmann distribution analysis, which is crucial for understanding the properties of a bulk sample. nih.gov

Table 1: Theoretical Methods in Conformational Analysis of this compound Derivatives This table is interactive. Click on the headers to sort.

| Method | Application | Typical Level of Theory | Key Findings |

|---|---|---|---|

| Potential Energy Surface (PES) Scan | Identification of stable conformers and transition states. | DFT (e.g., B3LYP/6-311++G(d,p)) | Energy minima (stable conformers), energy barriers between conformers. nih.gov |

| Geometry Optimization | Determination of the precise 3D structure of the lowest energy conformers. | DFT, Ab initio (e.g., MP2, CCSD(T)) | Bond lengths, bond angles, and dihedral angles of the most stable molecular structure. |

| Frequency Calculation | Confirmation of stable structures and calculation of thermochemical properties. | DFT (e.g., B3LYP/6-311++G(d,p)) | Vibrational frequencies, zero-point energies, enthalpy, and Gibbs free energy. |

| Boltzmann Averaging | Calculation of average properties for a molecule with multiple conformers. | Statistical Mechanics | Relative populations of conformers at a given temperature. nih.gov |

Stereochemistry Prediction extends from conformational analysis to forecasting the outcome of chemical reactions. For reactions involving chiral centers, computational methods can predict which diastereomer or enantiomer will be preferentially formed. This is often accomplished by modeling the transition states of the reaction pathways leading to different stereoisomers.

The accurate calculation of the transition state structure and its energy is paramount. Methods like Quantum-Guided Molecular Mechanics (Q2MM) can be used to develop reaction-specific transition state force fields (TSFFs). nih.gov These force fields allow for rapid conformational sampling of the transition state, which is essential for predicting stereoselectivity. nih.gov By comparing the activation energies (ΔG‡) of the competing transition states, the stereochemical outcome can be predicted with a high degree of confidence. The lower the activation energy, the faster the reaction and the more abundant the corresponding product will be.

Computational Analysis of Intermolecular Interactions and Non-Covalent Bonding

Non-covalent interactions (NCIs), such as hydrogen bonds, van der Waals forces, and π-stacking, are fundamental to the structure of molecular crystals and biological systems involving dihydroimidazoles. researchgate.netnih.gov Computational tools provide profound insights into the nature and strength of these interactions.

Quantum Theory of Atoms in Molecules (QTAIM) , developed by Richard Bader, is a powerful method for analyzing the electron density (ρ) to characterize chemical bonding. wikipedia.orgamercrystalassn.org By examining the topology of the electron density, QTAIM can identify bond critical points (BCPs) between atoms. The properties at these BCPs, such as the electron density itself and the Laplacian of the electron density (∇²ρ), reveal the nature of the interaction. For instance, QTAIM can distinguish between strong covalent bonds and weaker non-covalent interactions like hydrogen bonds. nih.govresearchgate.net

Reduced Density Gradient (RDG) Analysis is another electron-density-based method specifically designed to visualize and identify non-covalent interactions. mdpi.comnih.gov The RDG is a dimensionless quantity derived from the electron density and its first derivative. mdpi.com When plotted against the electron density multiplied by the sign of the second Hessian eigenvalue (sign(λ₂)ρ), it generates a scatterplot with distinct spikes at low density values that correspond to NCIs. mdpi.comnih.gov These interactions can then be mapped onto the molecular structure as isosurfaces, which are color-coded to differentiate between attractive interactions (like hydrogen bonds, blue), weak van der Waals forces (green), and repulsive steric clashes (red). nih.govresearchgate.net This provides a clear, three-dimensional picture of the non-covalent bonding landscape. jussieu.fr

Other computational tools frequently employed in the study of NCIs in this compound systems include:

Natural Bond Orbital (NBO) Analysis: This method investigates the interactions between filled and vacant orbitals to quantify the stabilizing energy associated with interactions like hydrogen bonding. For example, in a hydroxyl-functionalized imidazolium (B1220033) chloride, NBO analysis quantified the O-H···Cl hydrogen-bonding interaction energy to be approximately 133.8 kJ/mol. mdpi.com

Molecular Electrostatic Potential (MEP): MEP maps are used to visualize the electrostatic potential on the surface of a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions that are prone to intermolecular interactions. uantwerpen.be

Symmetry-Adapted Perturbation Theory (SAPT): This method decomposes the total interaction energy between molecules into physically meaningful components: electrostatic, exchange, induction, and dispersion. This allows for a detailed understanding of the fundamental forces driving the interaction.

Table 2: Computational Methods for Analyzing Non-Covalent Interactions in Dihydroimidazoles This table is interactive. Click on the headers to sort.

| Method | Principle | Information Gained |

|---|---|---|

| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of electron density topology. wikipedia.org | Identification and characterization of bond critical points, nature of interactions (covalent vs. non-covalent). amercrystalassn.org |

| Reduced Density Gradient (RDG) / NCI Plot | Based on electron density and its gradient. mdpi.com | 3D visualization of non-covalent interactions, distinguishing between attractive (H-bonds), weak (van der Waals), and repulsive (steric) contacts. researchgate.netjussieu.fr |

| Natural Bond Orbital (NBO) Analysis | Analysis of donor-acceptor orbital interactions. | Quantification of stabilization energies from specific interactions like hydrogen bonds. mdpi.com |

| Molecular Electrostatic Potential (MEP) | Maps electrostatic potential onto the molecular surface. | Identification of electron-rich and electron-poor sites for predicting interaction geometries. uantwerpen.be |

| Symmetry-Adapted Perturbation Theory (SAPT) | Decomposes interaction energy into physical components. | Quantitative breakdown of electrostatic, exchange, induction, and dispersion contributions to the total interaction energy. |

These computational approaches, often used in conjunction, provide a comprehensive framework for understanding the structural preferences and intermolecular association of this compound derivatives, guiding the rational design of new molecules with desired properties.

Coordination Chemistry and Ligand Applications of Dihydroimidazoles

Dihydroimidazole as N-Donor Ligands in Metal Complexation

This compound derivatives, often referred to as imidazolines, function as efficient N-donor ligands in metal complexation. These ligands are characterized by their nitrogen atoms' ability to donate electron pairs to metal centers, forming stable coordination compounds. Imidazole (B134444) itself is recognized as a pure sigma-donor ligand, coordinating through its imine nitrogen (HC=N-CH) chemsrc.com. The broad applicability of nitrogen-donor ligands, including dihydroimidazoles, spans industrial catalysis, life science, and material science ctdbase.org.

This compound moieties readily form metal chelates, which are complexes where the ligand binds to the metal ion at multiple points, typically forming a ring structure. For instance, N-(3-triethoxysilylpropyl)-4,5-dihydroimidazole has found application in the high-performance liquid chromatography (HPLC) of metal chelates . The specific coordination geometry around metal centers and the varied coordination modes adopted by different N-donor ligands are critical factors in dictating the resulting complex structures nih.gov. Studies have shown that copper(II) complexes incorporating imidazole ligands alongside α-hydroxycarboxylic acids like glycolate, lactate, or 2-methyllactate can adopt a square pyramidal coordination geometry uni.lu. Similarly, zinc(II) complexes with related ligands can exhibit a distorted octahedral geometry uni.lu.

Bridging ligands are fundamental in coordination chemistry, connecting two or more metal atoms, usually metal ions, within a single complex uni.lu. In polynuclear compounds, metal centers can be linked primarily or exclusively by these bridging ligands nih.gov. While various ligands, such as thiourea (B124793) derivatives and carbonyl groups, are known to act as bridging ligands in the formation of polynuclear metal clusters nih.govuni.lu, specific detailed research findings on this compound itself forming bridging ligand architectures in polynuclear metal clusters were not extensively detailed in the provided search results. However, as an N-donor ligand, this compound possesses the potential to participate in such bridging interactions, contributing to the formation of complex polynuclear structures.

Catalytic Applications of this compound-Metal Complexes

Metal complexes incorporating this compound ligands, particularly those based on N-heterocyclic carbenes (NHCs) derived from dihydroimidazoles, have emerged as powerful catalysts in various organic transformations. The unique properties of these complexes, including their stability and tunable electronic and steric properties, contribute to their prominent role in organometallics and organocatalysis nih.gov.

This compound derivatives have proven effective as ligands in various metal-catalyzed cross-coupling reactions, which are vital for carbon-carbon bond formation in organic synthesis sigmaaldrich.comamericanelements.com.

Kumada-Tamao-Corriu Reaction: Imidazole and imidazoline (B1206853) (this compound) derivatives can serve as simple and efficient ligands for nickel-catalyzed Kumada-Tamao-Corriu coupling reactions cenmed.com. This reaction typically involves the cross-coupling of an organomagnesium compound (Grignard reagent) with an organic halide or pseudohalide, facilitated by a transition metal catalyst sigmaaldrich.comuni.lu. For instance, the 2-phenylimidazoline–nickel(II) chloride complex has demonstrated high catalytic activity in this type of coupling cenmed.com.